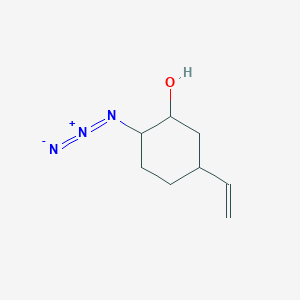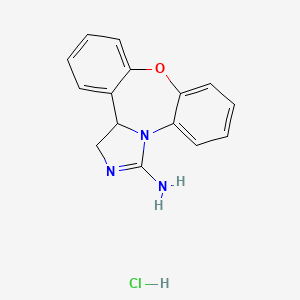![molecular formula C16H15NO2 B14422361 (2E)-2-[(2-Methoxyphenyl)imino]-1-phenylpropan-1-one CAS No. 86967-22-8](/img/structure/B14422361.png)
(2E)-2-[(2-Methoxyphenyl)imino]-1-phenylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-[(2-Methoxyphenyl)imino]-1-phenylpropan-1-one is an organic compound with a complex structure that includes both aromatic and imino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(2-Methoxyphenyl)imino]-1-phenylpropan-1-one typically involves the condensation of 2-methoxyaniline with benzaldehyde under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or hydrochloric acid to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-2-[(2-Methoxyphenyl)imino]-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction will produce amines.
Wissenschaftliche Forschungsanwendungen
(2E)-2-[(2-Methoxyphenyl)imino]-1-phenylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2E)-2-[(2-Methoxyphenyl)imino]-1-phenylpropan-1-one involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the aromatic rings may participate in π-π interactions with other aromatic compounds, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2E)-2-[(2-Hydroxyphenyl)imino]-1-phenylpropan-1-one
- (2E)-2-[(2-Chlorophenyl)imino]-1-phenylpropan-1-one
- (2E)-2-[(2-Nitrophenyl)imino]-1-phenylpropan-1-one
Uniqueness
(2E)-2-[(2-Methoxyphenyl)imino]-1-phenylpropan-1-one is unique due to the presence of the methoxy group, which can influence its reactivity and interactions. The methoxy group can donate electron density through resonance, potentially enhancing the compound’s stability and reactivity in certain reactions.
Eigenschaften
| 86967-22-8 | |
Molekularformel |
C16H15NO2 |
Molekulargewicht |
253.29 g/mol |
IUPAC-Name |
2-(2-methoxyphenyl)imino-1-phenylpropan-1-one |
InChI |
InChI=1S/C16H15NO2/c1-12(16(18)13-8-4-3-5-9-13)17-14-10-6-7-11-15(14)19-2/h3-11H,1-2H3 |
InChI-Schlüssel |
PFPPUHKJTWOOHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NC1=CC=CC=C1OC)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole](/img/structure/B14422287.png)




![1-Azetidinesulfonic acid, 2-oxo-3-[(phenylacetyl)amino]-, (3S)-](/img/structure/B14422370.png)

